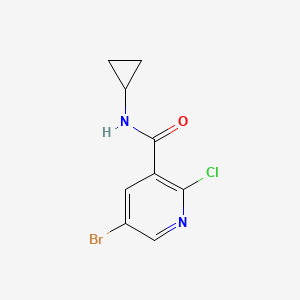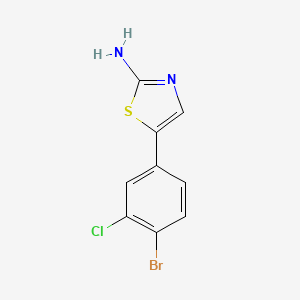
4'-Bromo-3'-methyl-2,4-bis(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl: is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a bromine atom, a methyl group, and two trifluoromethyl groups attached to the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the following steps:
Industrial Production Methods
Industrial production of 4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Catalyst Optimization: The use of highly active and selective catalysts can enhance reaction rates and selectivity, reducing the formation of unwanted by-products.
Purification Techniques: Advanced purification methods such as chromatography and recrystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove or modify functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used to replace the bromine atom with hydroxyl or cyano groups.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can introduce nitro or sulfonic acid groups.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the methyl group.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce functional groups.
Major Products Formed
Substitution Products: Hydroxylated, cyanated, or nitro-substituted biphenyl derivatives.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.
Reduction Products: Reduced biphenyl derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of bromine, methyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4’-Bromo-2,4-bis(trifluoromethyl)-1,1’-biphenyl: Lacks the methyl group, which may affect its reactivity and applications.
3’-Methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl: Lacks the bromine atom, which may influence its chemical behavior and interactions.
2,4-Bis(trifluoromethyl)-1,1’-biphenyl: Lacks both the bromine and methyl groups, resulting in different chemical and physical properties.
The presence of the bromine, methyl, and trifluoromethyl groups in 4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl imparts unique characteristics that distinguish it from these similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C15H9BrF6 |
|---|---|
Molekulargewicht |
383.13 g/mol |
IUPAC-Name |
1-(4-bromo-3-methylphenyl)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H9BrF6/c1-8-6-9(2-5-13(8)16)11-4-3-10(14(17,18)19)7-12(11)15(20,21)22/h2-7H,1H3 |
InChI-Schlüssel |
QGTBDYIBNAKDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
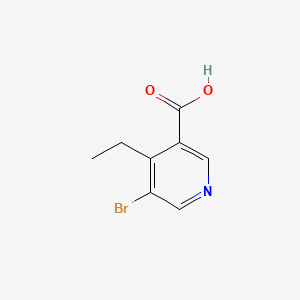
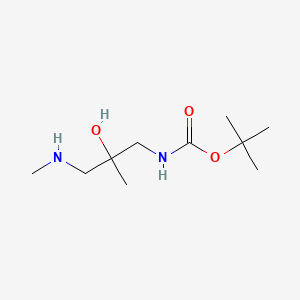
![4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
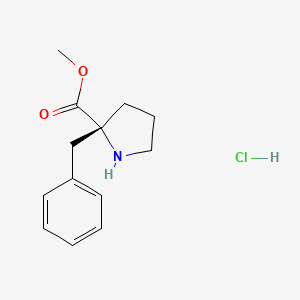
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

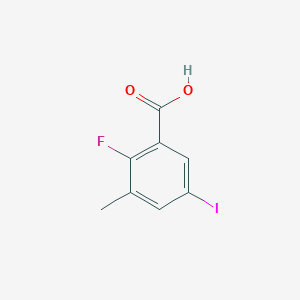
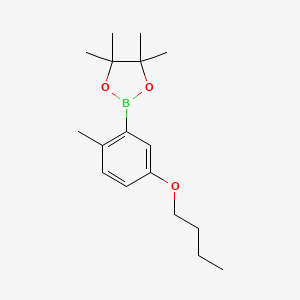
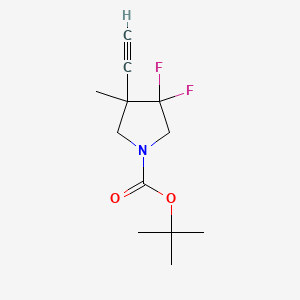
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
